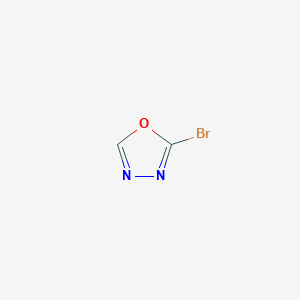

2-Bromo-1,3,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2O/c3-2-5-4-1-6-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKQOIBFCKHLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1,3,4 Oxadiazole and Its Derivatives

De Novo Synthesis of the 1,3,4-Oxadiazole (B1194373) Ring System with Bromine Functionality

The creation of the 1,3,4-oxadiazole ring bearing a bromine atom or a bromo-substituted group can be achieved through several primary pathways, including the cyclization of hydrazide precursors and oxidative cyclization methods. mdpi.com These strategies allow for the direct incorporation of bromine into the heterocyclic core or its appended substituents.

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the cyclization of hydrazide-based starting materials. This can involve the dehydrative cyclization of N,N'-diacylhydrazines or the direct condensation of an acid hydrazide with a carboxylic acid derivative. mdpi.comnih.gov

Phosphoryl chloride (POCl₃) is a frequently employed and potent cyclodehydrating agent for converting N,N'-diacylhydrazines into 2,5-disubstituted-1,3,4-oxadiazoles. nih.govmdpi.comoaji.netresearchgate.net This method has been successfully applied to the synthesis of oxadiazoles (B1248032) featuring bromine-containing alkyl chains. The reaction involves heating an N,N'-diacylhydrazine, such as those derived from bromo-substituted acid chlorides, with POCl₃. mdpi.com The process can be conducted in a solvent like toluene (B28343) or under solvent-free conditions, with the latter often providing higher yields. mdpi.com

For instance, a series of symmetrical 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles were synthesized by reacting the corresponding N,N′-di(bromoalkanoyl)hydrazine with refluxing POCl₃. mdpi.com The yields for these transformations ranged from moderate to good, demonstrating the utility of this approach for creating bromine-functionalized oxadiazole cores. mdpi.com

Table 1: Synthesis of 2,5-Bis(bromoalkyl)-1,3,4-oxadiazoles using POCl₃ mdpi.com

| Starting N,N′-Diacylhydrazine | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| N,N′-bis(2-bromoacetyl)hydrazine | POCl₃, Reflux, 24h | 2,5-Bis(bromomethyl)-1,3,4-oxadiazole | 40 |

| N,N′-bis(3-bromopropionyl)hydrazine | POCl₃, Reflux, 6h | 2,5-Bis(2-bromoethyl)-1,3,4-oxadiazole | 76 |

| N,N′-bis(4-bromobutanoyl)hydrazine | POCl₃, Reflux, 12h | 2,5-Bis(3-bromopropyl)-1,3,4-oxadiazole | 65 |

| N,N′-bis(6-bromohexanoyl)hydrazine | POCl₃, Reflux, 12h | 2,5-Bis(5-bromopentyl)-1,3,4-oxadiazole | 72 |

This methodology is also effective for preparing oxadiazoles with bromo-aryl substituents. A series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized by reacting 3-(4-bromobenzoyl)propionic acid with various aryl acid hydrazides in the presence of phosphoryl oxychloride. researchgate.net

One-pot syntheses involving the reaction of acid hydrazides with carboxylic acids in the presence of a cyclizing agent like POCl₃ represent a common and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comsphinxsai.comderpharmachemica.com This approach has been utilized to create derivatives containing a 1,4-benzodioxane (B1196944) ring and a bromo-substituted phenyl group. oaji.net Another established method for forming the 1,3,4-oxadiazole ring is the reaction of hydrazides with triethyl orthoesters. mdpi.com For example, 2-styryl-1,3,4-oxadiazole derivatives have been synthesized by reacting cinnamic acid hydrazide with triethyl orthoesters under microwave irradiation. wjarr.com This general approach is adaptable for the synthesis of bromo-substituted analogues by selecting appropriately functionalized hydrazide and orthoester starting materials.

An alternative major pathway to the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones, which are typically formed from the condensation of an acid hydrazide with an aldehyde. mdpi.combiointerfaceresearch.com This transformation can be promoted by a variety of oxidizing agents, including halogens and metal catalysts. nih.govacs.org

Molecular iodine (I₂) has been established as an effective reagent for mediating the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles. nih.govjchemrev.comorganic-chemistry.org This transition-metal-free method is practical and can be performed using stoichiometric amounts of iodine, often in the presence of a base like potassium carbonate. nih.govjchemrev.comorganic-chemistry.org The reaction conditions are generally tolerant of various functional groups and can even be applied to crude acylhydrazone substrates. nih.gov

This strategy has been applied to synthesize brominated 1,3,4-oxadiazole derivatives. In one study, 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]anilines were synthesized from the corresponding 2-[4-bromo aniline] N-substituted benzylidine hydrazides. nih.gov The cyclization was achieved by stirring the hydrazide with yellow mercuric oxide and iodine at room temperature. nih.gov Another approach involves the coupling of α-bromo nitroalkanes with acyl hydrazides, where iodine is believed to act as an oxidant to form an acyl diazene (B1210634) intermediate, which subsequently reacts and cyclizes to form the oxadiazole ring. rsc.org

Copper(II) triflate (Cu(OTf)₂) has emerged as an efficient catalyst for the direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the oxidative C-H functionalization of N-arylidenearoylhydrazides. organic-chemistry.orgacs.orgresearchgate.net This reaction is noteworthy as it represents an example of amidic oxygen acting as an internal nucleophile in a copper-catalyzed oxidative coupling of an imine C-H bond. acs.org A significant advantage of this method is its practicality, as it can be conducted in the presence of air and moisture. organic-chemistry.orgacs.org The methodology is robust and accommodates a wide range of substrates, including those with bromo-substituents on the aromatic rings of the N-arylidenearoylhydrazide. acs.orgresearchgate.net

Table 2: Synthesis of Brominated 2,5-Diaryl-1,3,4-Oxadiazoles via Cu(OTf)₂-Catalyzed Oxidative Cyclization acs.org

| N-Arylidenearoylhydrazide Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| N'-(4-Bromobenzylidene)benzohydrazide | Cu(OTf)₂, Dichloroethane, 80°C, 2h | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 89 |

| N'-(Benzylidene)-4-bromobenzohydrazide | Cu(OTf)₂, Dichloroethane, 80°C, 2h | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 85 |

| N'-(4-Bromobenzylidene)-4-bromobenzohydrazide | Cu(OTf)₂, Dichloroethane, 80°C, 2h | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) | 82 |

| N'-(4-Bromobenzylidene)-4-methoxybenzohydrazide | Cu(OTf)₂, Dichloroethane, 80°C, 2h | 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 86 |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the 1,3,4-oxadiazole scaffold. These one-pot reactions combine three or more starting materials to form a complex product, minimizing waste and simplifying purification processes. asianpubs.org

One notable MCR approach involves the reaction of aromatic aldehydes, a nitrogen source like ammonium (B1175870) acetate, and a third component, often catalyzed by an organocatalyst such as L-proline, to yield 2-aryl-1,3,4-oxadiazole derivatives. researchgate.net Another strategy utilizes the condensation of aromatic aldehydes, indoline-2,3-dione or 1,10-phenanthroline-5,6-dione, and ammonium acetate. researchgate.net Furthermore, a three-component cascade synthesis has been developed using benzaldehyde, benzylamine, and hydroxylamine (B1172632) or aniline, catalyzed by copper(II) bromide, to produce substituted 1,2,4-oxadiazoles. bohrium.com While not directly forming the 2-bromo derivative, these MCRs provide a rapid route to the core oxadiazole ring, which can then be subjected to bromination.

Alternative Cyclization Reagents and Conditions

Traditional methods for synthesizing 1,3,4-oxadiazoles often rely on harsh dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or thionyl chloride. mdpi.comnih.govnih.gov However, modern synthetic chemistry has seen the emergence of milder and more efficient alternatives.

Alternative Reagents:

2-chloro-1,3-dimethylimidazolinium chloride (DMC): This reagent, often used in combination with triphenylphosphine (B44618) (PS-PPh₃) and trichloroisocyanuric acid, provides an effective method for the cyclization of acyl hydrazides to form 1,3,4-oxadiazoles. wjarr.com

Tribromoisocyanuric acid (TBCA): TBCA serves as an efficient and environmentally benign oxidant for converting 1-acylthiosemicarbazides into 2-amino-1,3,4-oxadiazoles. scispace.com

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This commercially available and safe reagent is an effective oxidizing agent for the cyclization of acylthiosemicarbazides to yield 5-aryl-2-amino-1,3,4-oxadiazoles in excellent yields. mdpi.com

Iodine: Molecular iodine can be used as a catalyst in the oxidative cyclization of N-acyl hydrazones, formed in situ from aryl hydrazides and aldehydes, to produce 2,5-disubstituted 1,3,4-oxadiazoles. tandfonline.com

Microwave Assistance: Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool, offering benefits such as reduced reaction times, higher yields, and increased product purity. nih.govnih.govacs.org The synthesis of various 1,3,4-oxadiazole derivatives has been successfully achieved using microwave irradiation. For instance, the cyclization of N,N'-diacylhydrazines can be efficiently carried out in a microwave reactor using phosphorus oxychloride, significantly shortening the reaction time compared to conventional heating. mdpi.comwjarr.com Similarly, the reaction of hydrazides with aromatic aldehydes, catalyzed by agents like chloramine-T or 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS), is accelerated under microwave conditions. wjarr.comnih.gov

| Reaction Type | Conventional Method Conditions | Microwave-Assisted Conditions | Key Advantages of Microwave Method | Reference |

|---|---|---|---|---|

| Cyclodehydration of N,N′-diacylhydrazine | POCl₃, reflux, 1-8 h | POCl₃, 100 W, 70 °C | Reduced reaction time | mdpi.com |

| Cyclization of acyl hydrazones | BTPPDS, reflux, 12 h | BTPPDS, solvent-free, 25 min | Shorter time, solvent-free | nih.gov |

| Isoniazid and aromatic aldehyde cyclization | Conventional heating | 300 W, 3-4 min | Faster reaction, higher yields | nih.govnih.gov |

| Synthesis of pyrazole (B372694) and oxadiazole hybrids | Reflux, 7-9 h | 9-10 min | Drastically reduced time, improved yield (79-92%) | acs.org |

Post-Cyclization Bromination and Functionalization Strategies

Once the 1,3,4-oxadiazole ring is formed, the introduction of a bromine atom at the 2-position is a key step for further functionalization.

Direct Bromination of Substituted 1,3,4-Oxadiazoles

Direct bromination of a pre-formed 1,3,4-oxadiazole ring can be achieved using various brominating agents. For instance, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine in acetic acid to yield hydrazonyl bromides. rsc.org Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid to prepare 5-substituted-1,3,4-oxadiazol-2-amines, which can then potentially undergo further reactions. nih.govmdpi.com

Diazotization-Based Bromination (e.g., from amino-oxadiazoles)

A common and effective method for introducing a bromine atom onto the oxadiazole ring is through a Sandmeyer-type reaction, starting from a 2-amino-1,3,4-oxadiazole precursor. This involves the diazotization of the amino group, followed by displacement with a bromide ion.

A widely reported procedure for synthesizing 2-bromo-5-methyl-1,3,4-oxadiazole (B1344494) involves treating 5-methyl-1,3,4-oxadiazol-2-amine (B1270889) with tert-butyl nitrite (B80452) and copper(II) bromide in acetonitrile. This reaction proceeds via diazotization followed by bromine displacement. vulcanchem.com Similarly, diazotization of other aminoheterocycles followed by treatment with a bromine source can be a general strategy for deaminative bromination. nih.govnih.govmdpi.com

Catalytic Systems and Reagents Employed in Synthesis

Various catalytic systems are employed to facilitate the synthesis of 2-bromo-1,3,4-oxadiazole and its derivatives, enhancing reaction efficiency and selectivity.

Palladium Catalysts: Palladium-based catalysts are extensively used in cross-coupling reactions to functionalize the this compound core. For example, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has been successfully applied to 2-bromo-1,3,4-oxadiazoles using a PdCl₂(PPh₃)₂/CuI catalytic system. thieme-connect.com Suzuki cross-coupling reactions, employing catalysts like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are also used to couple bromo-oxadiazoles with boronic acids or their esters. nih.gov

Copper Catalysts: Copper catalysts play a significant role in both the synthesis and functionalization of the oxadiazole ring. Copper(II) bromide is a key reagent in the diazotization-based bromination of amino-oxadiazoles. vulcanchem.com Copper(II) oxide nanoparticles have been used as a reusable catalyst for the arylation and alkenylation of 1,3,4-oxadiazoles. organic-chemistry.org

Other Metal Catalysts: Other transition metals like nickel and cobalt have also been used in the direct arylation of 1,3,4-oxadiazoles. mdpi.com

Considerations for Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, several green approaches are being explored.

Reactivity and Chemical Transformations of 2 Bromo 1,3,4 Oxadiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring, a consequence of the presence of two electronegative nitrogen atoms and an oxygen atom, facilitates nucleophilic attack at the carbon atoms. The bromine atom at the C2 position serves as a good leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions.

Reactions with Various Nucleophiles

While the 1,3,4-oxadiazole ring is generally considered resistant to nucleophilic attack, the presence of a halogen at the C2 or C5 position activates the ring towards substitution. rroij.com Research has demonstrated that 2-halo-1,3,4-oxadiazoles can react with various nucleophiles, although the specific reactions of 2-bromo-1,3,4-oxadiazole itself are not extensively documented in readily available literature. However, analogous reactions of similar substrates, such as the reaction of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione with various phenacyl bromides, showcase the susceptibility of the C2 position to nucleophilic attack. nih.gov In this case, the thiol group acts as the nucleophile, displacing the bromide.

Based on the general principles of SNAr on electron-deficient heterocycles, it is anticipated that this compound would react with a range of nucleophiles, including alkoxides, phenoxides, amines, and thiols, to yield the corresponding 2-substituted-1,3,4-oxadiazoles. The reaction conditions would likely involve a suitable base to either generate the nucleophile in situ or to neutralize the HBr byproduct.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Product |

| R-OH (Alcohol) | 2-Alkoxy-1,3,4-oxadiazole |

| Ar-OH (Phenol) | 2-Aryloxy-1,3,4-oxadiazole |

| R-NH2 (Primary Amine) | 2-(Alkylamino)-1,3,4-oxadiazole |

| Ar-NH2 (Aniline) | 2-(Arylamino)-1,3,4-oxadiazole |

| R-SH (Thiol) | 2-(Alkylthio)-1,3,4-oxadiazole |

This table represents predicted reactions based on the known reactivity of similar heterocyclic systems.

Ring Stability under Nucleophilic Conditions

A critical consideration in performing nucleophilic substitution reactions on the 1,3,4-oxadiazole ring is its stability under the reaction conditions, particularly in the presence of strong bases or acids. The 1,3,4-oxadiazole ring can be susceptible to cleavage under harsh nucleophilic or acidic conditions. rroij.com However, the stability of the ring is significantly enhanced by the presence of substituents, especially aryl groups. rroij.com Computational studies have shown that the 1,3,4-oxadiazole isomer is the most stable among its counterparts. scirp.orgnih.gov Therefore, for SNAr reactions on this compound, especially when a 5-aryl substituent is present, the ring is expected to remain intact under typical nucleophilic substitution conditions, which generally involve moderately basic environments and controlled temperatures. Careful optimization of reaction conditions is crucial to favor the desired substitution over potential ring-opening side reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions of the Carbon-Bromine Bond

The carbon-bromine bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful and versatile method for the formation of new carbon-carbon bonds. Among these, the Suzuki-Miyaura cross-coupling reaction has proven to be particularly effective.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. mdpi.comnih.gov This reaction has been successfully applied to this compound derivatives to synthesize a variety of 2,5-diaryl-1,3,4-oxadiazoles.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

For the Suzuki-Miyaura coupling of 2-bromo-1,3,4-oxadiazoles, catalyst selection and optimization of reaction conditions are crucial for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) has been shown to be an effective catalyst for these transformations. mdpi.comresearchgate.net The choice of base, such as sodium carbonate or potassium carbonate, and solvent system (e.g., toluene (B28343)/ethanol/water or dioxane/water) also significantly influences the reaction outcome. researchgate.netnih.gov In some cases, the addition of additives like trimethyl borate (B1201080) has been shown to improve the reactivity of challenging heteroaromatic substrates. nih.gov

The Suzuki-Miyaura cross-coupling reaction of 2-bromo-1,3,4-oxadiazoles has been demonstrated with a range of arylboronic acids, showcasing its utility in synthesizing diverse libraries of 2,5-diaryl-1,3,4-oxadiazoles. The reaction tolerates a variety of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents. researchgate.net

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivatives

| This compound Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole (B1285659) | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 2,5-Diphenyl-1,3,4-oxadiazole | 93 |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 85 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) | 2-Thiopheneboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 2,5-Bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole | 74 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Thiopheneboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 2,5-Bis(4-(thiophen-3-yl)phenyl)-1,3,4-oxadiazole | 89 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Furanboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 2,5-Bis(4-(furan-2-yl)phenyl)-1,3,4-oxadiazole | 72 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Furanboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 2,5-Bis(4-(furan-3-yl)phenyl)-1,3,4-oxadiazole | 85 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Pyridineboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 2,5-Bis(4-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole | 95 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 4-Pyridineboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 2,5-Bis(4-(pyridin-4-yl)phenyl)-1,3,4-oxadiazole | 94 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 2,5-Bis(biphenyl-4-yl)-1,3,4-oxadiazole | 99 |

Data sourced from Kudelko & Łapkowski (2015) and Vachal & Toth (2004) as cited in Wolska et al. (2022). mdpi.comresearchgate.net

The high yields obtained in these reactions, even with heteroaromatic boronic acids, underscore the robustness and broad applicability of the Suzuki-Miyaura coupling for the functionalization of the this compound core. This methodology provides a reliable route to a vast array of novel 1,3,4-oxadiazole derivatives with potential applications in various fields of chemical science.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction facilitates the coupling of aryl halides or triflates with primary or secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For this compound, this reaction provides a direct route to 2-amino-1,3,4-oxadiazole derivatives, which are important pharmacophores.

The general transformation involves the reaction of this compound with an amine (R¹R²NH) to yield the corresponding 2-amino-substituted product. The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, have expanded the scope of this reaction to include a wide range of aryl and heteroaryl halides, including electron-deficient systems like this compound. nih.govacs.org While specific studies on this compound are not extensively documented in isolation, the reaction's broad utility with other heteroaryl bromides, such as 2-bromopyridines, demonstrates its applicability. nih.gov

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates key steps in the catalytic cycle (oxidative addition, reductive elimination). wikipedia.orgnih.gov |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Promotes the deprotonation of the amine, which is essential for catalyst turnover. nih.govacs.org |

| Solvent | Toluene, 1,4-Dioxane, THF | Non-polar, aprotic solvents are typically used to ensure the stability of the catalytic species. nih.gov |

Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It has been successfully applied to 2-bromo-1,3,4-oxadiazoles to synthesize 2-alkynyl-1,3,4-oxadiazole derivatives, which are valuable intermediates in medicinal chemistry and materials science.

In a representative study, 2-bromo-5-aryl-1,3,4-oxadiazoles were coupled with various terminal alkynes using a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) co-catalyst. The reaction is typically carried out in a solvent like DMF with an amine base, such as triethylamine (B128534) (Et₃N), which also serves as a solvent and acid scavenger. The reaction proceeds under mild conditions and generally affords the desired products in high yields with no significant side products detected.

The reaction has been shown to be compatible with a range of functional groups on both the alkyne and the aryl substituent of the oxadiazole ring.

| Oxadiazole Reactant | Alkyne Reactant | Catalyst System | Conditions | Yield (%) |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N, DMF, 60 °C, 6h | 95 |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | 1-Heptyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N, DMF, 60 °C, 12h | 86 |

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N, DMF, 60 °C, 8h | 92 |

| 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 1-Heptyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N, DMF, 60 °C, 14h | 84 |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N, DMF, 60 °C, 16h | 82 |

Other Palladium- and Copper-Catalyzed Coupling Reactions (e.g., Stille, Negishi)

Beyond the Buchwald-Hartwig and Sonogashira reactions, the C-Br bond in this compound is amenable to other cross-coupling methodologies, further highlighting its utility as a synthetic intermediate.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. wikipedia.org This methodology has been successfully applied to bromo-substituted 1,3,4-oxadiazoles. For instance, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole has been coupled with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base, often under phase-transfer catalysis conditions, to generate symmetrically substituted derivatives with extended conjugation. researchgate.net These reactions demonstrate the feasibility of using this compound as a substrate for forming biaryl or heteroaryl-aryl linkages. researchgate.netnih.gov

| Bromo-Oxadiazole | Boronic Acid | Catalyst | Base | Conditions | Yield (%) | Ref. |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, NBu₄Br, 80 °C | 92 | researchgate.net |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, NBu₄Br, 80 °C | 88 | researchgate.net |

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 4-(N,N-dimethylamino)quinazoline boronic ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C | 84 | nih.gov |

Stille and Negishi Couplings:

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) compound. organic-chemistry.orgwikipedia.org Given its broad scope and high functional group tolerance, it is a viable, though less common due to tin toxicity, method for functionalizing this compound with alkyl, alkenyl, aryl, or alkynyl groups.

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. wikipedia.org This reaction represents another potential route for the C-C bond functionalization of the this compound core.

Copper-Catalyzed Reactions: Copper catalysts can also be employed for the functionalization of the 1,3,4-oxadiazole ring. Methods for the copper-mediated direct C-H benzylation and cross-coupling with terminal alkynes have been developed, providing alternative pathways to palladium-based systems.

Electrophilic Reactions on the 1,3,4-Oxadiazole Ring System (Positions 3 and 4)

The 1,3,4-oxadiazole ring is an electron-deficient heteroaromatic system. This is due to the presence of one electronegative oxygen atom and two pyridine-like nitrogen atoms, which withdraw electron density from the carbon atoms at the 2- and 5-positions. chemicalbook.com Consequently, the ring is highly deactivated towards electrophilic aromatic substitution at these carbon atoms. chemicalbook.com

However, the nitrogen atoms at positions 3 and 4 possess lone pairs of electrons and are relatively electron-rich, making them susceptible to attack by electrophiles. chemicalbook.com The primary electrophilic reactions on the 1,3,4-oxadiazole ring system itself, rather than its substituents, are therefore reactions such as N-alkylation or N-acylation. These reactions lead to the formation of quaternary oxadiazolium salts. The reactivity can be enhanced if the oxadiazole ring is substituted with electron-donating groups, which increase the electron density on the ring nitrogens.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: The reactions of this compound are dominated by the chemistry of the carbon-bromine bond. In palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the regioselectivity is unequivocally controlled by the position of the bromine atom. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C2-Br bond, which is the most reactive site for this transformation. Therefore, functionalization occurs exclusively at the 2-position of the oxadiazole ring. This predictable regioselectivity makes this compound a reliable building block for the synthesis of specifically 2-substituted 1,3,4-oxadiazoles. In cases where a molecule might contain multiple different halogen atoms, the regioselectivity is typically governed by the relative reactivity of the C-X bonds (C-I > C-OTf > C-Br >> C-Cl). nih.govharvard.edu

Stereoselectivity: Since the this compound molecule is planar and achiral, discussions of stereoselectivity primarily relate to the nature of its reaction partners or substituents.

In cross-coupling reactions, the stereochemistry of an alkene or a chiral center on the coupling partner is generally retained. For example, Suzuki couplings involving vinyl boronic acids typically proceed with retention of the double bond's configuration. wikipedia.org

If a substituent on the oxadiazole ring contains a chiral center, it can influence the stereochemical outcome of subsequent reactions on that substituent. For instance, stereoselective dihydroxylation has been performed on 1,3,4-oxadiazoles bearing chiral monoterpene side chains, where the existing chirality of the terpene moiety directs the approach of the oxidizing agent. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a stable aromatic system, but it can undergo ring-opening or rearrangement reactions under certain conditions. Ring cleavage is a common reaction pathway for 1,3,4-oxadiazoles, particularly when subjected to strong nucleophiles or harsh acidic or basic conditions. chemicalbook.com

One notable rearrangement is the transformation of the 1,3,4-oxadiazole core into other heterocyclic systems. For example, 2,5-disubstituted 1,3,4-oxadiazoles can be converted into the corresponding 1,3,4-thiadiazoles upon heating with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. mdpi.com This reaction involves the replacement of the ring oxygen atom with a sulfur atom.

Additionally, certain synthetic routes that form 1,3,4-oxadiazoles proceed through rearrangement mechanisms. The Huisgen reaction, for instance, involves the acylation of a 5-substituted tetrazole, which then undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and recyclization to form the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another example is the Smiles rearrangement, which has been observed in multicomponent reactions leading to the formation of 2-amino-1,3,4-oxadiazoles. acs.org While these are often part of the synthetic pathway to the ring, they illustrate the types of rearrangements the core atoms can undergo. Direct ring-opening of 2-halo-1,3,4-oxadiazoles can be initiated by nucleophilic attack at the C5 position, leading to cleavage of the N1-C2 or O1-C2 bond, although this is less common than substitution at the C2 position.

Spectroscopic and Structural Characterization Techniques for 2 Bromo 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-1,3,4-oxadiazole, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two distinct signals are anticipated, corresponding to the two carbon atoms (C2 and C5) in the heterocyclic ring. The chemical shifts of these carbons are highly characteristic of the 1,3,4-oxadiazole (B1194373) core. researchgate.net Carbons in 1,3,4-oxadiazole rings typically resonate in the range of 150-165 ppm. researchgate.netd-nb.info The carbon atom bonded to the bromine (C2) is expected to appear at a different chemical shift compared to the carbon bonded to the hydrogen (C5). The C2 carbon, being attached to the electronegative bromine atom, would likely be found in the lower field region of this range, while the C5 carbon would appear slightly more upfield.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 155 - 165 | C2-Br |

While the simple structure of this compound may not necessitate advanced 2D NMR techniques for basic characterization, experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed for unambiguous assignment. An HSQC experiment would show a direct correlation between the C5 carbon and its attached proton. An HMBC experiment could reveal long-range couplings, for instance, between the C5 proton and the C2 carbon, further confirming the connectivity within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands indicative of the heterocyclic ring structure. nih.gov

Key expected vibrational frequencies include:

C-H stretching: A band around 3100-3000 cm⁻¹ corresponding to the stretching of the C5-H bond.

C=N stretching: A strong absorption in the region of 1650-1590 cm⁻¹ is characteristic of the carbon-nitrogen double bond within the oxadiazole ring. researchgate.netjyoungpharm.org

C-O-C stretching: Bands in the 1250-1050 cm⁻¹ range are typically assigned to the stretching vibrations of the C-O-C linkage within the five-membered ring. nih.govjyoungpharm.org

C-Br stretching: The carbon-bromine bond is expected to show a stretching vibration in the fingerprint region, typically between 700 and 500 cm⁻¹. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type |

|---|---|

| 3100 - 3000 | C-H stretch |

| 1650 - 1590 | C=N stretch |

| 1250 - 1050 | C-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural insights through fragmentation patterns. nih.govjyoungpharm.org

For this compound (C₂HBrN₂O), the mass spectrum would be expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with approximately equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. d-nb.info The calculated molecular weight is approximately 148.95 g/mol . calpaclab.comjwpharmlab.com Therefore, the molecular ion peaks would be expected at m/z 148 and 150.

Common fragmentation pathways for 1,3,4-oxadiazoles involve the cleavage of the ring. core.ac.uk Expected fragments for this compound could arise from the loss of molecules such as N₂, CO, or the bromine radical.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 148 / 150 | [M]⁺ molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. birmingham.ac.uk For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely with the theoretically calculated values based on its molecular formula, C₂HBrN₂O. univie.ac.atelementar.commeasurlabs.com This technique serves as a fundamental confirmation of the compound's empirical formula and purity.

Table 5: Theoretical Elemental Composition of this compound (C₂HBrN₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 2 | 24.02 | 16.13% |

| Hydrogen | H | 1.01 | 1 | 1.01 | 0.68% |

| Bromine | Br | 79.90 | 1 | 79.90 | 53.65% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.81% |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.74% |

| Total | | | | 148.95 | 100.00% |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state architecture and physical properties of a compound.

A comprehensive search of scientific literature and crystallographic databases indicates that, to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

While the crystal structures of numerous derivatives of 1,3,4-oxadiazole have been extensively studied, providing insights into the structural behavior of this heterocyclic system, the specific influence of the bromo substituent at the 2-position on the crystal packing of the parent ring remains undetermined experimentally. researchgate.netrsc.org Theoretical and computational studies can offer predictions regarding the molecular geometry and electronic structure of this compound; however, these models await experimental validation through X-ray diffraction analysis. nih.govnih.gov

The determination of the crystal structure of this compound would be invaluable for the field of crystal engineering, enabling a deeper understanding of how intermolecular forces, such as halogen bonding involving the bromine atom, dictate the supramolecular assembly in the solid state.

Computational and Theoretical Studies of 2 Bromo 1,3,4 Oxadiazole and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are instrumental in understanding their structure-property relationships. bohrium.comresearchgate.netnih.gov

Geometry optimization is a fundamental computational step that determines the lowest energy arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), researchers can predict key structural parameters including bond lengths, bond angles, and dihedral angles with high accuracy. ajchem-a.com

For instance, in a study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the optimized structure was found to have C1 point group symmetry. ajchem-a.com The C-O bond lengths within the oxadiazole ring were calculated to be between 1.366 Å and 1.368 Å, while the C=N double bonds were predicted to be approximately 1.298 Å. ajchem-a.com These theoretical calculations often show excellent correlation with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.net Such analyses confirm the planarity and aromatic character of the 1,3,4-oxadiazole ring and how different substituents influence its geometry.

Table 1: Selected Optimized Geometrical Parameters for a 1,3,4-Oxadiazole Derivative

This table is interactive. Click on the headers to sort the data.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-O | 1.368 |

| Bond Length | C=N | 1.298 |

| Bond Length | C-C (inter-ring) | 1.457 |

| Bond Angle | O-C-N | 110.5 |

| Bond Angle | C-N-N | 106.8 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

DFT calculations are widely used to determine these energies. researchgate.netmdpi.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For many 1,3,4-oxadiazole derivatives, the HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient oxadiazole ring. ajchem-a.com This information is crucial for predicting the sites for electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies for a 1,3,4-Oxadiazole Derivative

This table is interactive. Click on the headers to sort the data.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

Theoretical vibrational frequency analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. ajchem-a.com

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. Studies on 1,3,4-oxadiazole derivatives show a strong agreement between the scaled theoretical wavenumbers and the experimental data from FT-IR spectroscopy. ajchem-a.com For example, the characteristic C-H stretching vibrations in aromatic rings are typically calculated in the 3050-3100 cm⁻¹ range, while mixed C=C and C=N stretching modes of the heterocyclic and phenyl rings appear in the 1450-1600 cm⁻¹ region. ajchem-a.com This correlation validates both the accuracy of the computational method and the interpretation of the experimental spectrum.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 1,3,4-Oxadiazole Derivative

This table is interactive. Click on the headers to sort the data.

| Vibrational Mode Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| C-H Stretching | 3059 | 3055 |

| C=C and C=N Stretching | 1602 | 1584 |

| C=C and C=N Stretching | 1546 | 1560 |

| In-plane C-H Bending | 1481 | 1465 |

| C-O Stretching | 1226 | 1233 |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like ab initio and semi-empirical calculations play a role in theoretical chemistry. libretexts.org Ab initio methods, which derive results from first principles without experimental data, can achieve very high accuracy but are computationally intensive, limiting their use to smaller molecules. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio or DFT methods. libretexts.org This speed allows for the study of much larger molecular systems. researchgate.net However, their accuracy is dependent on the quality of the parameterization and their applicability is limited to molecules containing elements for which parameters are available. libretexts.orgresearchgate.net For 1,3,4-oxadiazole derivatives, semi-empirical methods could be employed for initial high-throughput screening of large libraries of compounds before applying more rigorous DFT or ab initio calculations to the most promising candidates.

Molecular Dynamics (MD) Simulations

While DFT and other quantum chemical methods provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular activity. mdpi.comnih.gov

For flexible molecules, MD simulations are essential for exploring the potential energy surface and identifying different stable conformations. By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformations and determine their relative populations. This is particularly relevant for 2-bromo-1,3,4-oxadiazole derivatives that may have flexible side chains or substituents.

The dynamic behavior of these molecules can be further characterized by analyzing the simulation trajectory. Metrics such as the root-mean-square deviation (RMSD) can be used to assess the stability of the molecule's conformation over time, while the root-mean-square fluctuation (RMSF) can identify which parts of the molecule are most flexible. dergipark.org.tr Such studies are crucial for understanding how these molecules behave in different environments, such as in solution or when interacting with biological targets. nih.govmdpi.com

Intermolecular Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. For this compound and its derivatives, several key intermolecular interactions are computationally predicted to play a significant role in their supramolecular chemistry. These interactions include halogen bonding, π–π stacking, and hydrogen bonding.

Halogen Bonding: The presence of a bromine atom on the 1,3,4-oxadiazole ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the bromine atom acts as a Lewis acid, interacting with a Lewis base (a nucleophile). Computational studies on similar halogenated compounds have shown that the bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-Br covalent bond. This positive region can interact favorably with electron-rich atoms like the nitrogen or oxygen of an adjacent oxadiazole ring, or with other nucleophiles present in the system. The strength of this interaction can be tuned by modifying the substituents on the oxadiazole ring, which in turn modulates the magnitude of the σ-hole.

π–π Stacking: The 1,3,4-oxadiazole ring is an aromatic heterocycle and, as such, can participate in π–π stacking interactions. These interactions are crucial in the solid-state packing of many aromatic and heteroaromatic compounds. Computational studies on various 1,3,4-oxadiazole derivatives have confirmed the significance of these stacking interactions. foragerone.com The presence of the bromine atom can influence the nature of these interactions by altering the quadrupole moment of the aromatic ring.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Halogen Bonding | C-Br (σ-hole) | N or O atom of another molecule | 1-5 |

| π–π Stacking | 1,3,4-Oxadiazole ring | 1,3,4-Oxadiazole ring | 2-10 |

| C–H···N Hydrogen Bond | C-H on a substituent | N atom of the oxadiazole ring | 0.5-2.5 |

| C–H···O Hydrogen Bond | C-H on a substituent | O atom of the oxadiazole ring | 0.5-2.0 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. Computational studies help to map out the potential energy surface of this cycle, identifying the structures of intermediates and transition states, and calculating their relative energies. nih.govresearchgate.net

The main steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. DFT calculations can model the geometry of this addition and the associated activation energy.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, replacing the bromine atom. Computational models can investigate the role of the base in facilitating this step and determine the structure of the resulting diorganopalladium(II) complex.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.gov These models are valuable for predicting the properties of new, unsynthesized compounds. For this compound and its derivatives, QSPR models can be developed to predict properties such as melting point, boiling point, solubility, and chromatographic retention times.

A typical QSPR study involves the following steps:

Data Set Collection: A set of 1,3,4-oxadiazole derivatives with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Related to properties like hydrophobicity (logP) and polarizability.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property.

Model Validation: The predictive power of the developed model is assessed using statistical validation techniques, such as cross-validation and prediction on an external test set.

For a hypothetical series of 2-substituted-5-phenyl-1,3,4-oxadiazoles, a QSPR model for predicting the melting point might be developed using the descriptors shown in the table below.

| Substituent (at position 2) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| -H | 160.16 | 2.15 | 49.7 | 3.21 |

| -Br | 239.06 | 2.96 | 49.7 | 2.45 |

| -Cl | 194.61 | 2.78 | 49.7 | 2.52 |

| -F | 178.16 | 2.34 | 49.7 | 2.68 |

| -CH3 | 174.19 | 2.55 | 49.7 | 3.45 |

By establishing a statistically significant correlation between these descriptors and the experimental melting points, a predictive QSPR model can be created. Such models are valuable tools in materials science and drug discovery for the rational design of new 1,3,4-oxadiazole derivatives with desired physicochemical properties.

Applications of 2 Bromo 1,3,4 Oxadiazole As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

2-Bromo-1,3,4-oxadiazole serves as a key intermediate in the synthesis of complex organic molecules, primarily through its participation in various cross-coupling reactions. The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring enhances the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings.

In Suzuki coupling reactions, this compound can be coupled with a wide range of organoboron reagents to form C-C bonds. nih.gov This methodology has been successfully employed to synthesize 2,5-diaryl-1,3,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry and materials science. For instance, the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) with various arylboronic acids under palladium catalysis yields symmetrically substituted derivatives with extended π-conjugated systems.

The Sonogashira coupling provides a powerful tool for the introduction of alkyne functionalities. The reaction of 2-bromo-1,3,4-oxadiazoles with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, leads to the formation of 2-alkynyl-1,3,4-oxadiazoles. wikipedia.org These products are valuable intermediates for the synthesis of more complex structures, including conjugated enynes and arylalkynes. wikipedia.org

Furthermore, the Heck reaction allows for the arylation or vinylation of alkenes using this compound as the halide source. wikipedia.org This reaction, catalyzed by a palladium complex, forms a new carbon-carbon bond at the site of the bromine atom, leading to the creation of substituted alkenes with a 1,3,4-oxadiazole moiety. wikipedia.org

Beyond carbon-carbon bond formation, the Buchwald-Hartwig amination has proven effective for the synthesis of 2-amino-1,3,4-oxadiazole derivatives. This palladium-catalyzed cross-coupling reaction involves the amination of this compound with a variety of primary and secondary amines. wikipedia.org

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst, Base | 2-Aryl-1,3,4-oxadiazole |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1,3,4-oxadiazole |

| Heck Reaction | This compound, Alkene | Pd catalyst, Base | 2-Alkenyl-1,3,4-oxadiazole |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Base | 2-Amino-1,3,4-oxadiazole |

Intermediate in the Synthesis of Advanced Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable intermediate for the synthesis of more elaborate and advanced heterocyclic scaffolds. By leveraging the transformations discussed previously, chemists can introduce a variety of functional groups at the 2-position, which can then participate in subsequent cyclization reactions to form fused or linked heterocyclic systems.

One notable application is the use of this compound in Miyaura borylation reactions. The coupling of a (2-bromophenyl)-1,3,4-oxadiazole intermediate with bis(pinacolato)diboron (B136004) yields a boronic acid pinacol (B44631) ester. nih.gov This versatile intermediate can then be used in a wide range of subsequent Suzuki coupling reactions to introduce diverse aryl or heteroaryl substituents, leading to the construction of complex bi- and poly-heterocyclic systems. nih.gov

Furthermore, the introduction of nucleophiles at the 2-position, following either direct nucleophilic aromatic substitution or through a metal-catalyzed process, opens up pathways to a variety of substituted 1,3,4-oxadiazoles. These can then be elaborated into more complex heterocyclic structures. For example, a 2-amino-1,3,4-oxadiazole, synthesized via a Buchwald-Hartwig reaction, can serve as a precursor for the construction of fused triazolo-oxadiazole systems.

Precursor for Novel Organic Materials

The 1,3,4-oxadiazole ring is a well-known electron-deficient moiety, a property that makes it a desirable component in the design of novel organic materials with specific electronic and photophysical properties. This compound, as a key building block, facilitates the incorporation of this heterocycle into larger conjugated systems.

Derivatives of 2,5-diaryl-1,3,4-oxadiazole, often synthesized from bromo-oxadiazole precursors, have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their thermal and electroluminescent properties. The ability to tune the electronic properties of these materials by varying the aryl substituents, a process facilitated by cross-coupling reactions with this compound, is crucial for optimizing their performance.

The synthesis of liquid crystals is another area where this compound has found application. The rigid, linear nature of the 1,3,4-oxadiazole core, combined with the ability to introduce various side chains via reactions at the bromine-substituted position, allows for the design and synthesis of molecules with specific mesogenic properties. For instance, Sonogashira coupling has been employed to create highly π-conjugated nonsymmetrical liquid crystals based on a 1,2,4-oxadiazole (B8745197) core, a strategy that can be extended to 1,3,4-oxadiazole systems using the corresponding bromo-substituted building blocks. researchgate.net

Contribution to Methodological Advancements in Organic Synthesis

The use of this compound has not only enabled the synthesis of novel compounds but has also contributed to the advancement of synthetic methodologies. The reliable reactivity of the C-Br bond in this heterocycle has made it a benchmark substrate for testing and optimizing new cross-coupling protocols.

The development of more efficient and milder conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions has often involved the use of challenging substrates, including electron-deficient heteroaryl halides like this compound. The successful application of new catalyst systems and reaction conditions to this building block demonstrates their broad applicability and robustness.

Moreover, the exploration of cascade reactions involving this compound has opened up new avenues for the rapid construction of molecular complexity. For example, a domino reaction sequence could involve an initial cross-coupling at the 2-position, followed by an intramolecular cyclization to afford a fused heterocyclic system in a single synthetic operation. The predictable reactivity of this compound makes it an ideal candidate for the design of such efficient and atom-economical synthetic strategies.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Diaryl-1,3,4-oxadiazole |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole |

| 2-Alkynyl-1,3,4-oxadiazole |

| 2-Amino-1,3,4-oxadiazole |

| (2-Bromophenyl)-1,3,4-oxadiazole |

| Bis(pinacolato)diboron |

| Triazolo-oxadiazole |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1,3,4-oxadiazole derivatives?

- Methodological Answer : A common approach involves cyclocondensation of hydrazides with brominated precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO followed by cooling, filtration, and crystallization yields substituted triazole derivatives, which can be functionalized further with brominated aldehydes . For bromo-oxadiazoles, reacting 4-amino-triazoles with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) and refluxing for 4 hours produces brominated oxadiazoles in moderate yields (e.g., 65%) .

Q. How can the purity and structural integrity of synthesized this compound derivatives be verified?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point (m.p.) Analysis : Compare observed m.p. ranges with literature values (e.g., 167–169°C for 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) .

- Spectroscopy : Employ H/C NMR to confirm substitution patterns and FT-IR for functional group identification.

- X-ray Diffraction : Single-crystal X-ray analysis resolves torsional angles (e.g., 5.883° for oxadiazole rings) to confirm non-planarity and stereoelectronic effects .

Q. What biological screening methods are used to evaluate this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using agar diffusion or broth microdilution assays, with amoxicillin as a positive control .

- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., breast cancer MCF-7) and compare IC values with standard drugs like doxorubicin .

Advanced Research Questions

Q. How can computational methods enhance the design of bioactive this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., Src kinase for anticancer activity) using AutoDock Vina. Optimize substituents based on binding affinity scores .

- 3D-QSAR : Develop models using steric, electrostatic, and hydrophobic descriptors to predict bioactivity and guide synthetic prioritization .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and molecular electrostatic potential (MEP) to correlate electronic properties with antifungal/antibiotic activities .

Q. How can contradictory bioactivity data for structurally similar this compound analogs be resolved?

- Methodological Answer :

- Isosteric Replacement : Replace the oxadiazole ring with thiadiazole and compare bioactivity trends to assess heteroatom influence .

- Metabolic Stability Assays : Use liver microsomes to evaluate degradation rates; poor stability may explain inconsistent in vitro vs. in vivo results .

- Crystallographic Studies : Resolve non-coplanar ring conformations (e.g., torsion angles >5°) that may sterically hinder target binding .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 5-position to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use ZIF-8 metal-organic frameworks for pH-responsive delivery, improving cellular uptake in cancer cells .

- LogP Optimization : Incorporate polar substituents (e.g., methoxy or amino groups) to reduce hydrophobicity while maintaining membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。